molecular formula C21H21NO B14801586 3-(Benzyl(methyl)amino)-1-(naphthalen-2-yl)propan-1-one

3-(Benzyl(methyl)amino)-1-(naphthalen-2-yl)propan-1-one

Cat. No.: B14801586
M. Wt: 303.4 g/mol
InChI Key: IKUSCBOQDLHKRC-UHFFFAOYSA-N
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Description

3-(Benzyl(methyl)amino)-1-(naphthalen-2-yl)propan-1-one is an organic compound that belongs to the class of ketones It features a naphthalene ring, a benzyl group, and a methylamino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyl(methyl)amino)-1-(naphthalen-2-yl)propan-1-one typically involves the reaction of naphthalene-2-carbaldehyde with benzylmethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyl(methyl)amino)-1-(naphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides, cyanides, or amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(Benzyl(methyl)amino)-1-(naphthalen-2-yl)propan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(Benzyl(methyl)amino)-1-(naphthalen-2-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzylamino)-1-(naphthalen-2-yl)propan-1-one
  • 3-(Methylamino)-1-(naphthalen-2-yl)propan-1-one
  • 3-(Benzyl(methyl)amino)-1-(phenyl)propan-1-one

Uniqueness

3-(Benzyl(methyl)amino)-1-(naphthalen-2-yl)propan-1-one is unique due to the presence of both the naphthalene ring and the benzylmethylamino group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

3-[benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one

InChI

InChI=1S/C21H21NO/c1-22(16-17-7-3-2-4-8-17)14-13-21(23)20-12-11-18-9-5-6-10-19(18)15-20/h2-12,15H,13-14,16H2,1H3

InChI Key

IKUSCBOQDLHKRC-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3

Origin of Product

United States

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